molecular formula C11H13BrO2 B12041770 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one

Katalognummer: B12041770
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: BJGJKLMADAQJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone that features a methoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-methoxyphenyl)-2-methylpropan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(3-methoxyphenyl)-2-methylpropan-1-ol.

    Oxidation: Formation of 3-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The carbonyl group also plays a crucial role in its reactivity, allowing for various transformations such as reductions and oxidations. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and in various research applications .

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3

InChI-Schlüssel

BJGJKLMADAQJDJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)C1=CC(=CC=C1)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.